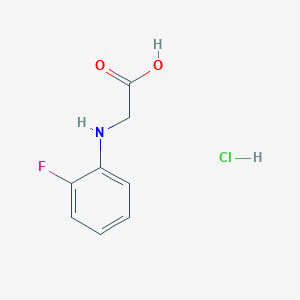

(2-Fluorophenyl)glycine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H9ClFNO2 |

|---|---|

Molekulargewicht |

205.61 g/mol |

IUPAC-Name |

2-(2-fluoroanilino)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-4-7(6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |

InChI-Schlüssel |

MPCOHZXGXIPARE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)NCC(=O)O)F.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Fluorophenyl Glycine Hydrochloride and Analogues

Direct Fluorination and Fluorophenyl Group Incorporation Strategies

The introduction of a fluorine atom onto an aromatic ring or an adjacent aliphatic chain can be a delicate process, often requiring specialized reagents and carefully controlled conditions to achieve the desired regioselectivity and yield.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to form an organofluorine compound. wikipedia.org This method offers an alternative to nucleophilic fluorination strategies. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most economical, stable, and safe electrophilic fluorinating agents. wikipedia.org

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

In the context of amino acid synthesis, electrophilic fluorination can be employed to introduce fluorine at a late stage. For example, a synthetic approach towards a racemic 3-fluoro-5-aminolevulinic acid (3F-5-ALA) utilized Selectfluor. The synthesis started from N-Cbz-glycine, which was converted in two steps to an N-Cbz γ-amino-β-keto ester. This intermediate was then treated with sodium hydride and benzyl (B1604629) bromoacetate (B1195939) to form a keto diester. The crucial fluorination step was achieved using Selectfluor in the presence of sodium hydride, affording the fluorinated product in 76% yield. nih.gov This demonstrates the feasibility of using electrophilic fluorinating agents to construct fluorinated amino acid precursors.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. However, this approach can be complicated by competing elimination reactions, especially when activating groups are present in the substrate. nih.gov For instance, attempts to fluorinate a functionalized levulinate bromide using reagents like cesium fluoride (CsF) in t-butanol or potassium fluoride (KF) with 18-crown-6 (B118740) were unsuccessful, leading primarily to the elimination product. nih.gov

To circumvent these issues, synthetic strategies often involve the use of specific fluorinating agents or the protection of reactive functional groups. Diethylaminosulfur trifluoride (DAST) is one such reagent used for nucleophilic fluorination. In one study, the fluorination of a hydroxyl precursor with DAST in dichloromethane (B109758) at low temperatures yielded the desired fluorinated product in 48% yield, alongside a dehydrated olefinic byproduct. By changing the solvent to chloroform (B151607) and maintaining the temperature at 0°C, the yield of the desired product significantly improved to 69%. nih.gov

Another strategy involves the generation of fluoroform via nucleophilic fluorination. A study on the synthesis of fluorine-18 (B77423) labeled fluoroform investigated the reaction of N1-difluoromethyl-N3-methyltriazolium triflate with a fluoride source. The reaction can proceed via two pathways: a desired SN2 attack on the difluoromethyl carbon or an undesired deprotonation leading to difluorocarbene. nih.gov This highlights the mechanistic complexities that must be managed in nucleophilic fluorination reactions.

Asymmetric Synthesis Approaches for Enantiopure (2-Fluorophenyl)glycine Derivatives

The synthesis of enantiomerically pure fluorinated amino acids is of significant interest for their applications in peptide and protein engineering. chemrxiv.org Asymmetric synthesis methods are employed to control the stereochemistry at the α-carbon.

Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The Strecker reaction has also been applied to the synthesis of fluorinated amino acids. For instance, an enantioselective Strecker reaction was a key step in the synthesis of a β,β-difluoroalanine derivative. nih.gov In another example, enantioenriched N-Fmoc-β,β-difluoroalanine was prepared from a chiral difluorinated aldimine using a Strecker strategy, yielding the final enantiomers with over 90% enantiomeric excess after separation of diastereomers and hydrolysis. nih.gov

A powerful strategy for the asymmetric synthesis of a wide range of non-canonical amino acids, including fluorinated analogues, involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. chemrxiv.orgnih.gov These complexes serve as chiral templates, where the nickel complex effectively blocks one face of the enolate, leading to highly diastereoselective alkylation reactions. beilstein-journals.orgnih.gov

The general procedure involves the alkylation of a Ni(II) complex of a glycine Schiff base with a suitable electrophile. For the synthesis of fluorinated amino acids, this electrophile is typically a fluorinated alkyl iodide or bromide. chemrxiv.orgbeilstein-journals.org The reaction conditions, such as the base and solvent, are optimized to achieve high yields and diastereoselectivity. beilstein-journals.orgnih.gov After the alkylation step, the resulting complex is hydrolyzed, often under acidic conditions, to release the desired amino acid and recover the chiral ligand. nih.govbeilstein-journals.org

This methodology has been successfully used for the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity (>94% ee). chemrxiv.org For example, fluorinated analogues of phenylalanine have been synthesized using this approach. beilstein-journals.org The alkylation of the nickel complex with fluorinated aryl bromides, followed by hydrolysis and Fmoc-protection, yielded the target amino acids in good yields and high enantiomeric excess. beilstein-journals.orgnih.gov

Reaction Optimization for Ni(II) Complex Alkylation

| Entry | Base | Base (equiv) | Alkyl Bromide (equiv) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaH | - | - | - | - | - |

| 11 | DBU | - | - | Room Temp | Acetonitrile (B52724) | 88 |

| 12 | DBU | 1.5 | 1.05 | 0 | Acetonitrile | 94 |

Data sourced from a study on the synthesis of fluorinated aromatic amino acids. nih.gov

This method's robustness and scalability make it highly attractive for producing enantiopure fluorinated amino acids for various research and development applications. chemrxiv.orgnih.govcas.cn

Chemo-Enzymatic Resolution of Racemic Mixtures

The resolution of racemic mixtures remains a cornerstone of chiral compound synthesis. Chemo-enzymatic methods, which leverage the high stereoselectivity of enzymes, offer a powerful and environmentally benign approach to separate enantiomers.

Penicillin G acylase (PGA) is a robust industrial enzyme widely utilized for the kinetic resolution of racemic mixtures. While direct studies on the resolution of (2-Fluorophenyl)glycine hydrochloride using PGA are not extensively documented in publicly available literature, the successful application of this enzyme to structurally similar compounds provides strong evidence for its potential utility.

For instance, the resolution of racemic 2-chlorophenylglycine has been effectively achieved through the enantioselective hydrolysis of its N-phenylacetyl derivative using immobilized Penicillin G acylase. strath.ac.uk This process yields (S)-α-amino-(2-chlorophenyl)acetic acid with an enantiomeric purity exceeding 99%. strath.ac.uk The reaction is performed in an aqueous medium with a high substrate concentration, and the immobilized enzyme demonstrates excellent recyclability. strath.ac.uk Given the structural similarity between 2-chlorophenylglycine and 2-fluorophenylglycine, a similar enzymatic resolution strategy is highly plausible. The key parameters for such a process with L-phenyl acetyl phenylglycine, a related compound, were optimized, showing maximum enzyme activity at a pH of 8.5 and a temperature of 50°C. chemrxiv.org

The general mechanism for PGA-catalyzed resolution involves the enantioselective acylation or deacylation of the racemic amino acid derivative. In a typical kinetic resolution, one enantiomer is preferentially converted into a product, allowing for the separation of the unreacted, enantiomerically enriched substrate. The efficiency of this process is dictated by the enzyme's enantioselectivity (E-value), which is a measure of the relative rates of reaction for the two enantiomers.

| Enzyme | Substrate Analog | Key Findings | Reference |

| Penicillin G Acylase | Racemic 2-chlorophenyl glycine N-phenylacetyl derivative | Successful resolution to >99% enantiomeric purity of the (S)-enantiomer. Enzyme recyclable >25 times. | strath.ac.uk |

| Penicillin G Acylase | L-phenyl acetyl phenylglycine | Optimal activity at pH 8.5 and 50°C. Quantitative hydrolysis achieved in 45 minutes. | chemrxiv.org |

Beyond Penicillin G Acylase, other enzymes have demonstrated significant potential in the resolution of α-arylglycine derivatives. Lipases, for example, are versatile biocatalysts known for their stability and broad substrate specificity. acs.orgbeilstein-journals.org An efficient enzymatic method for the synthesis of fluorinated β-amino acid enantiomers has been developed using lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. acs.orgbeilstein-journals.org This highlights the applicability of lipases in resolving fluorinated amino acid derivatives.

Other enzymatic approaches include the use of aminoacylases, proteases, and esterases, which can catalyze the stereoselective hydrolysis of N-acylamino acids, amides, or esters, respectively. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and yield.

Attrition-Enhanced Deracemization Processes

Attrition-enhanced deracemization, also known as Viedma ripening, is a powerful technique for obtaining a single enantiomer from a racemic mixture of a conglomerate-forming compound. wikipedia.org This method relies on the continuous grinding of a crystalline suspension, which induces dissolution of smaller crystals and growth of larger ones, ultimately leading to a solid phase consisting of a single enantiomer. wikipedia.orgnih.gov

A prerequisite for Viedma ripening is that the racemic compound crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. The identification of conglomerate-forming derivatives is a critical first step. Research on the amide of 2-fluorophenylglycine has shown that imine formation can lead to conglomerate systems. researchgate.net Specifically, the reaction of the amide of 2-fluorophenylglycine with benzaldehyde (B42025) and 4-bromobenzaldehyde (B125591) resulted in the formation of two distinct conglomerate imines, which were confirmed by crystal structure analysis. researchgate.net

The Viedma ripening process involves a continuous cycle of dissolution of smaller crystals and growth of larger crystals (Ostwald ripening), coupled with racemization of the solute in the solution phase. wikipedia.orgnih.gov Attrition, typically induced by grinding with glass beads, accelerates this process by creating a wide distribution of crystal sizes. Any initial small enantiomeric excess in the solid phase is amplified, leading to the complete conversion of the racemate into a single enantiomer. wikipedia.org

For the imine derived from the amide of 2-fluorophenylglycine and 4-bromobenzaldehyde, efficient deracemization was achieved through grinding under conditions that promote racemization in solution. researchgate.net The resulting enantiomerically pure imine could then be smoothly hydrolyzed to yield enantiomerically pure (R)-2-fluorophenylglycine. researchgate.net By seeding the process, either the (R)- or (S)-enantiomer can be selectively produced. researchgate.net

| Derivative | Process | Outcome | Reference |

| Imine of 2-fluorophenylglycine amide with 4-bromobenzaldehyde | Attrition-Enhanced Deracemization (Viedma Ripening) | Complete deracemization to a single enantiomer. Subsequent hydrolysis yields enantiopure (R)- or (S)-2-fluorophenylglycine. | researchgate.net |

Asymmetric Catalysis in Alpha-Arylglycine Synthesis

Asymmetric catalysis offers a direct and often more atom-economical route to enantiomerically pure compounds compared to the resolution of racemates. Various catalytic asymmetric methods have been developed for the synthesis of α-arylglycines.

One of the most prominent methods is the asymmetric Strecker reaction. acs.org This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. Both metal-based catalysts and organocatalysts have been successfully employed in enantioselective Strecker reactions to synthesize α-arylglycines. acs.org

Another powerful approach involves the use of chiral transition metal complexes. For instance, chiral Ni(II) complexes have been utilized for the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.orgbeilstein-journals.org This method typically involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base, where the chiral ligand directs the stereochemical outcome of the reaction. This strategy has been successfully applied to synthesize fluorinated phenylalanine analogs and other fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgbeilstein-journals.org While a specific application to this compound is not explicitly detailed, the versatility of this methodology suggests its potential applicability.

The development of organocatalysis has also provided novel routes to α-arylglycines. Chiral phosphoric acids, for example, have been shown to catalyze the enantioselective N-H bond insertion reaction of anilines, providing a pathway to these valuable compounds.

| Methodology | Key Features | Applicability | Reference |

| Asymmetric Strecker Reaction | Addition of cyanide to an imine using a chiral catalyst (metal-based or organocatalyst). | General method for α-arylglycine synthesis. | acs.org |

| Chiral Ni(II) Complex Catalysis | Alkylation of a chiral Ni(II)-glycine Schiff base complex. | Synthesis of various fluorinated amino acids with high enantiomeric purity. | beilstein-journals.orgbeilstein-journals.org |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Enantioselective N-H bond insertion and other transformations. | Emerging methods for asymmetric α-arylglycine synthesis. | acs.org |

Palladium-Catalyzed Three-Component Reactions

The synthesis of α-arylglycine derivatives, including fluorinated analogues, can be effectively achieved through palladium-catalyzed three-component reactions. This method provides a modular and enantioselective approach using readily available starting materials such as glyoxylic acid, sulfonamides, and arylboronic acids or their derivatives. beilstein-journals.orgorganic-chemistry.orgnih.gov A significant challenge in these reactions is the competition from a fast, non-catalyzed racemic background reaction, particularly with electron-rich arylboronic acids. beilstein-journals.orgnih.gov

To overcome this limitation, an improved protocol utilizes aryltrifluoroborates as a substitute for arylboronic acids. beilstein-journals.orgnih.gov Aryltrifluoroborates serve as precursors that slowly release the corresponding boronic acid, which suppresses the uncatalyzed background reaction and thereby enhances enantioselectivity. beilstein-journals.orgchemrxiv.org For instance, the reaction of phenylboronic acid, glyoxylic acid, and a sulfonamide might yield a nearly racemic product, whereas the use of potassium phenyltrifluoroborate under palladium catalysis can afford the desired α-arylglycine with high enantiomeric ratios. beilstein-journals.org

The catalyst system, typically composed of a palladium source like Pd(TFA)₂ and a chiral ligand such as S,S-iPr-Box, is crucial for achieving high enantioinduction. beilstein-journals.orgnih.gov The reaction conditions are generally mild, often conducted at temperatures between 40-60 °C in solvents like nitromethane. beilstein-journals.orgchemrxiv.org This methodology has proven effective for a variety of substituted aryltrifluoroborates, providing access to a diverse range of enantioenriched α-arylglycines. nih.govchemrxiv.org These products, particularly N-Pbf-protected derivatives, are valuable building blocks in peptide synthesis. organic-chemistry.orgnih.gov

| Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Phenylboronic acid | Pd(TFA)₂/S,S-iPr-Box | High | Nearly Racemic |

| Potassium Phenyltrifluoroborate | Pd(TFA)₂/S,S-iPr-Box | 30 (catalyzed) | 94:6 |

| Potassium (p-Methoxyphenyl)trifluoroborate | Pd(TFA)₂/S,S-iPr-Box | 55 | 87:13 |

| Potassium (p-Chlorophenyl)trifluoroborate | Pd(TFA)₂/S,S-iPr-Box | 41 | 97:3 |

Multi-Component Reaction Approaches for Glycine Derivative Synthesis

Bucherer-Bergs Reaction Analogues

The Bucherer-Bergs reaction is a classic multi-component reaction that synthesizes hydantoins from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.orgorganic-chemistry.org These hydantoins are stable intermediates that can be subsequently hydrolyzed to yield α-amino acids, making this reaction a valuable pathway for the synthesis of glycine derivatives. frontiersin.orgresearchgate.net

The reaction mechanism involves the initial formation of an imine from the carbonyl compound and ammonia (B1221849), followed by the addition of cyanide to form an α-aminonitrile. wikipedia.org This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin (B18101) ring. wikipedia.org The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of 5,5-disubstituted hydantoins by simply varying the initial carbonyl compound. wikipedia.orgnih.gov

Modifications to the classical Bucherer-Bergs reaction have been developed to improve yields and expand its scope. organic-chemistry.org For instance, using pre-formed cyanohydrins can be advantageous, and conducting the reaction in 50% alcohol was found to be an effective solvent system for both aldehydes and ketones. wikipedia.org One notable variation involves the reaction of ketones with carbon disulfide and ammonium cyanide to produce 2,4-dithiohydantoins. wikipedia.org For the synthesis of fluorinated phenylglycine analogues, a corresponding fluorinated benzaldehyde or ketone would serve as the starting carbonyl component, leading to a fluorophenyl-substituted hydantoin, which can then be converted to the desired amino acid.

Photooxidative Cyanation Methods

Photooxidative cyanation represents a modern and green approach for the synthesis of α-amino nitriles, which are direct precursors to α-amino acids like (2-Fluorophenyl)glycine. ccspublishing.org.cnresearchgate.net This method typically involves the visible-light-mediated oxidation of a tertiary amine to an iminium ion intermediate, which is then trapped by a cyanide source. ccspublishing.org.cn A key advantage of this approach is the use of mild reaction conditions and the avoidance of stoichiometric heavy-metal oxidants. ccspublishing.org.cnrsc.org

Various photocatalysts, including iridium and ruthenium complexes, have been employed to facilitate this transformation. ccspublishing.org.cnrsc.org The choice of the cyanide source is also critical for safety and efficiency. While traditional sources like potassium or trimethylsilyl (B98337) cyanide are effective, newer reagents like cyanobenziodoxolones (CBX) have been developed as more stable and safer alternatives. ccspublishing.org.cnkfupm.edu.sa The reaction is often performed under an inert atmosphere, irradiated with blue LEDs, and can be applied to a broad range of amine substrates. ccspublishing.org.cnkfupm.edu.sa

The efficiency of photooxidative cyanation allows for the synthesis of diverse α-amino nitriles in good to excellent yields. ccspublishing.org.cn Enzymatic methods have also been explored, where an oxidase enzyme catalyzes the initial amine oxidation, followed by cyanation, offering a biocatalytic route to these valuable intermediates in aqueous systems. rsc.org This chemoenzymatic strategy combines the selectivity of enzymes with chemical synthesis to produce unnatural α-amino acids. rsc.org

Innovative Synthetic Pathways to Fluorinated Alpha-Amides and Related Structures

Zwitterionic Aza-Claisen Rearrangement

The zwitterionic aza-Claisen rearrangement offers a powerful and stereoselective method for synthesizing α-fluoro-α-amino amides and their derivatives. nih.gov This pericyclic reaction is an aza-variant of the Claisen rearrangement and involves the reaction of an α-fluoroacid chloride with an N-allyl amine, such as N-allylpyrrolidine. nih.govwikipedia.org The reaction proceeds through a highly ordered cyclic transition state, which allows for the efficient transfer of chirality and the creation of a new stereocenter. nih.govacs.orgnih.gov

This method serves as a valuable alternative to asymmetric electrophilic fluorination. nih.gov The reaction is typically catalyzed by a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), and proceeds with high diastereoselectivity when using homochiral N-allylpyrrolidine auxiliaries. nih.gov For example, reacting N-allyl-(S)-2-(methoxymethyl)pyrrolidine with 2-fluorophenylacetic acid chloride can yield the corresponding N-(α-fluoro-γ-vinylamide)pyrrolidine product with excellent diastereomeric excess (de). nih.gov

The resulting γ,δ-unsaturated amide products are versatile intermediates. They can be readily converted into other valuable structures, such as α-fluoro-γ-butyrolactones, through iodolactonization, which also proceeds with good diastereoselectivity. nih.gov These lactones are useful building blocks, particularly in the synthesis of nucleoside analogues. nih.gov

| Acid Chloride | Chiral Auxiliary | Catalyst | Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| 2-Fluoropropionyl chloride | N-allyl-(S)-2-(methoxymethyl)pyrrolidine | Yb(OTf)₃ | N-(α-fluoro-γ-vinylamide)pyrrolidine derivative | 99% |

| 2-Fluorophenylacetic acid chloride | N-allyl-(S)-2-(methoxymethyl)pyrrolidine | Yb(OTf)₃ | N-(α-fluoro-α-phenyl-γ-vinylamide)pyrrolidine derivative | 99% |

Polyfluoroarylation of Oxazolones

A highly effective strategy for accessing non-natural fluorinated α-amino acids involves the polyfluoroarylation of oxazolones. nih.govrsc.org Oxazolones, which are cyclic derivatives of N-acylated amino acids, can be converted into their corresponding enolates. nih.govrsc.org These enolates are competent nucleophiles capable of participating in nucleophilic aromatic substitution (SₙAr) reactions with highly fluorinated arenes. nih.gov

This method provides a rapid and facile route to complex fluorinated amino acid derivatives, as perfluoroarenes are relatively inexpensive and readily available starting materials. nih.gov The reaction demonstrates high selectivity, with the nucleophilic attack occurring preferentially at the para-position of the fluoroarene. nih.gov The reaction conditions typically involve a base, such as tetramethylguanidine (TMG) or diisopropylethylamine (DIPEA), and are often performed at low temperatures in a solvent like acetonitrile. rsc.org

The resulting N-benzoyl polyfluoroaryl-amino acid derivatives can be easily unmasked to provide various useful building blocks. nih.gov Hydrolysis of the oxazolone (B7731731) ring followed by esterification or acidification can yield the corresponding N-protected esters or acids. rsc.org Subsequent removal of the benzoyl protecting group can afford the final amino acid hydrochloride salts. nih.gov This pathway has also been utilized in one-pot syntheses of medicinally relevant structures like 2-aminohydantoins. nih.govrsc.org

Reaction Chemistry and Derivatization Strategies of 2 Fluorophenyl Glycine Hydrochloride

Functional Group Transformations of the Alpha-Amino Acid Moiety

The reactivity of the alpha-amino acid functionality in (2-Fluorophenyl)glycine hydrochloride allows for a wide range of derivatization strategies, including N-acylation, esterification, amidation, and the formation of imine intermediates. These transformations are fundamental in peptide synthesis and the creation of novel small molecules with potential biological activity.

N-Acylation Reactions and Derivatives

The protection of the amino group through N-acylation is a common and crucial step in the manipulation of amino acids. This transformation not only masks the nucleophilicity of the amine but also introduces a diverse array of functional groups. The N-acylation of (2-Fluorophenyl)glycine and its analogs is typically achieved using various acylating agents such as acid chlorides, anhydrides, or through coupling reactions with carboxylic acids.

For instance, the synthesis of N-aryl glycines, including N-(2-Fluorophenyl)glycine, has been accomplished through the rearrangement of 2-chloro-N-aryl acetamides. In a one-pot, two-step sequence, the corresponding N-aryl glycine (B1666218) can be obtained in good yields. This method involves the initial formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved with ethanolic potassium hydroxide (B78521) to yield the desired product.

A variety of acyl groups can be introduced, leading to a diverse set of derivatives. The choice of acylating agent and reaction conditions can be tailored to achieve specific outcomes.

Table 1: Examples of N-Acylation Reactions of Phenylglycine Analogs

| Starting Material | Acylating Agent/Conditions | Product | Yield (%) |

| 2-Chloro-N-(2-fluorophenyl) acetamide | 1. CuCl₂·2H₂O, KOH, MeCN, reflux2. KOH, EtOH, reflux | N-(2-Fluorophenyl)glycine | 80 |

| 2-Chloro-N-(2-chlorophenyl) acetamide | 1. CuCl₂·2H₂O, KOH, MeCN, reflux2. KOH, EtOH, reflux | N-(2-Chlorophenyl)glycine | 81 |

| 2-Chloro-N-(2-methoxyphenyl) acetamide | 1. CuCl₂·2H₂O, KOH, MeCN, reflux2. KOH, EtOH, reflux | N-(2-Methoxyphenyl)glycine | 83 |

Data sourced from studies on N-aryl glycine synthesis.

Esterification and Amidation Processes

The carboxylic acid group of this compound is readily converted into esters and amides, which are key functional groups in many biologically active molecules.

Esterification is commonly performed to protect the carboxyl group during subsequent reactions or to modify the pharmacokinetic properties of the parent molecule. Standard methods involve reacting the amino acid hydrochloride with an alcohol in the presence of a catalyst such as thionyl chloride or a strong acid like sulfuric acid. For example, the methyl ester of a similar compound, 2-chlorophenyl glycine, has been synthesized using thionyl chloride in methanol (B129727) at elevated temperatures. nih.gov The use of trimethylchlorosilane (TMSCl) in methanol also provides a convenient method for the esterification of amino acids, affording the corresponding methyl ester hydrochlorides in good to excellent yields under mild conditions. sigmaaldrich.com

Amidation , or peptide coupling, involves the formation of an amide bond between the carboxylic acid of (2-Fluorophenyl)glycine and an amine. This is a cornerstone of peptide synthesis. fishersci.it A plethora of coupling reagents have been developed to facilitate this transformation, minimizing racemization and maximizing yield. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). google.com More advanced uronium and phosphonium (B103445) salt-based reagents like HATU and PyBOP offer high efficiency for even challenging couplings. google.com

Table 2: General Conditions for Amide Bond Formation

| Coupling Reagent | Additive | Base (e.g.) | Solvent (e.g.) |

| EDC/DCC | HOBt/HOAt | DIEA, TEA | DMF, DCM |

| HATU/HBTU | - | DIEA, TEA | DMF, ACN |

| PyBOP | - | DIEA, TEA | DMF, DCM |

This table presents common reagent combinations for peptide coupling reactions.

Formation of Imine Intermediates

The reaction of the primary amino group of (2-Fluorophenyl)glycine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netnih.gov This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov The pH of the reaction medium is a critical parameter, with optimal rates often observed in slightly acidic conditions (around pH 5). nih.gov

The formation of an imine introduces a C=N double bond, which can serve as a handle for further chemical transformations. For instance, the reduction of the imine provides a straightforward route to secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination.

Transformations Involving the Fluorophenyl Ring

The presence of the fluorophenyl ring in this compound opens up avenues for aromatic functionalization through electrophilic substitution and modern cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents onto the aromatic core, enabling the synthesis of highly diverse molecular architectures.

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

The fluorine atom and the α-amino acid side chain on the phenyl ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. Fluorine is an ortho-, para-directing deactivator, while the directing effect of the side chain depends on its form (protonated amine, free amine, or acylated amine).

Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. While no specific examples of the nitration of (2-Fluorophenyl)glycine itself are readily available in the literature, the principles of electrophilic aromatic substitution suggest that the reaction would likely occur at the positions ortho or para to the fluorine atom, with the regioselectivity influenced by the steric hindrance and electronic nature of the protected or unprotected amino acid side chain. For instance, nitration of electron-rich acetophenones has been shown to be sensitive to reaction conditions, sometimes leading to ipso-substitution.

Halogenation , another key electrophilic aromatic substitution, would similarly be directed by the existing substituents. Bromination of activated aromatic rings can proceed readily, and the regiochemical outcome on the (2-Fluorophenyl)glycine scaffold would be a subject of interest for synthetic chemists.

Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For derivatives of (2-Fluorophenyl)glycine, these reactions would typically require the prior introduction of a halide (e.g., Br, I) or a triflate group onto the fluorophenyl ring.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. rsc.orghud.ac.uk For a bromo-substituted derivative of (2-Fluorophenyl)glycine, a Suzuki-Miyaura coupling with a variety of boronic acids or esters would allow for the introduction of aryl, heteroaryl, or alkyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. nih.gov A halo-substituted (2-Fluorophenyl)glycine derivative could be coupled with a diverse range of primary or secondary amines to generate novel N-aryl or N-heteroaryl derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of this transformation. nih.gov

Table 3: Common Catalytic Systems for Cross-Coupling Reactions

| Reaction Type | Palladium Precatalyst (e.g.) | Ligand (e.g.) | Base (e.g.) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ |

This table outlines representative catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Cycloaddition Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. These reactions leverage the structural features of the amino acid to construct ring systems with potential applications in medicinal chemistry and materials science.

Sydnone (B8496669) Formation from N-Nitroso-2-fluorophenylglycines

Sydnones, which are mesoionic heterocyclic aromatic compounds, can be synthesized from N-nitroso derivatives of α-amino acids, including N-nitroso-2-fluorophenylglycine. The classic method involves the cyclodehydration of the N-nitroso-N-arylglycine using a dehydrating agent like acetic anhydride (B1165640). innovareacademics.inneliti.com The process begins with the nitrosation of N-(2-fluorophenyl)glycine to form the corresponding N-nitroso derivative. mdpi.comresearchgate.net This is typically achieved by reacting the amino acid with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0-5 °C). innovareacademics.inresearchgate.net

The resulting N-nitroso-2-fluorophenylglycine is then treated with a dehydrating agent. While acetic anhydride is commonly used, other reagents like trifluoroacetic anhydride or thionyl chloride can also be employed, sometimes leading to improved yields or milder reaction conditions. innovareacademics.inneliti.com The mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the nitroso oxygen on the carbonyl group, leading to ring closure. Subsequent elimination of a molecule of water (or the corresponding acid from the anhydride) and a proton results in the formation of the stable, aromatic sydnone ring. innovareacademics.in

3-Arylsydnones containing a 2-fluorophenyl group have been synthesized and characterized. mdpi.comresearchgate.net These compounds serve as important intermediates for further synthetic transformations, particularly in 1,3-dipolar cycloaddition reactions. mdpi.com

Table 1: Synthesis of Sydnones from N-Aryl Glycines

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-fluorophenyl)glycine | 1. NaNO₂, HCl 2. Acetic anhydride, Pyridine | 3-(2-Fluorophenyl)sydnone | - | mdpi.com |

| N-(4-Bromo-2-fluorophenyl)glycine | 1. NaNO₂, HCl 2. Acetic anhydride, Pyridine | 3-(4-Bromo-2-fluorophenyl)sydnone | - | mdpi.com |

This table illustrates the general synthetic route to sydnones from corresponding N-aryl glycines. Specific yield data for the 2-fluorophenyl derivatives were not detailed in the provided search results.

1,3-Dipolar Cycloaddition for Pyrazole (B372694) Synthesis

Sydnones, including those derived from (2-Fluorophenyl)glycine, are valuable 1,3-dipoles for the synthesis of five-membered heterocycles, most notably pyrazoles. mdpi.commdpi.com The 1,3-dipolar cycloaddition reaction, often referred to as a Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the sydnone) with a dipolarophile, typically an alkyne or an alkene. mdpi.comdntb.gov.ua

In the context of 3-(2-fluorophenyl)sydnone, its reaction with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of 1-(2-fluorophenyl)pyrazoles. mdpi.comresearchgate.net This reaction is typically carried out by heating the sydnone and the dipolarophile in a suitable solvent like toluene (B28343) or xylene. mdpi.com The cycloaddition proceeds via a concerted mechanism, though a stepwise mechanism can also operate, to form an initial cycloadduct which then undergoes rearrangement and elimination of carbon dioxide to afford the stable aromatic pyrazole ring. dntb.gov.ua

The incorporation of a fluorine atom on the phenyl ring can influence the electronic properties of the resulting pyrazole, which may impact its biological activity and interaction with target enzymes. mdpi.comolemiss.edu The synthesis of pyrazoles via this method is considered straightforward and provides good yields of the desired products. mdpi.com

Table 2: Synthesis of 1-(2-Fluorophenyl)pyrazoles via 1,3-Dipolar Cycloaddition

| Sydnone Reactant | Dipolarophile | Product | Solvent | Reference |

|---|---|---|---|---|

| 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | 1-(2-Fluorophenyl)-4,5-bis(methoxycarbonyl)pyrazole | Toluene or Xylene | mdpi.com |

This table showcases the synthesis of pyrazole derivatives from 2-fluorophenyl-substituted sydnones and a common dipolarophile.

Chiral Derivatization for Stereochemical Analysis and Amplification

The stereochemistry of (2-Fluorophenyl)glycine is crucial for its application in pharmaceuticals and other biologically active compounds. Chiral derivatization is a key strategy for both determining the enantiomeric purity and for separating the enantiomers of this amino acid.

Formation of Diastereomeric Derivatives

A common approach for the chiral analysis and resolution of racemic (2-Fluorophenyl)glycine is its conversion into a mixture of diastereomeric derivatives by reacting it with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation.

One established method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral acid or base. For instance, D-camphor-10-sulfonic acid has been successfully used to resolve racemic 2-chlorophenylglycine, a structurally similar compound, by forming diastereomeric salts that can be separated by fractional crystallization. google.com A similar principle can be applied to (2-Fluorophenyl)glycine. The formation of diastereomeric salts with chiral acids like tartaric acid or camphorsulfonic acid can facilitate the separation of the enantiomers. google.comgoogle.com

Another derivatization strategy involves the formation of diastereomeric amides or esters. The amino group of (2-Fluorophenyl)glycine can be acylated with a chiral acylating agent, or the carboxylic acid group can be esterified with a chiral alcohol. nih.gov These derivatization reactions, often followed by chromatographic separation (e.g., HPLC or GC), allow for the quantification of the enantiomeric excess (ee). sigmaaldrich.com For example, chiral derivatization with 2-fluorophenyl hydrazine (B178648) has been used for the chiral discrimination of monosaccharides by 19F NMR spectroscopy, a technique that could potentially be adapted for the analysis of (2-Fluorophenyl)glycine derivatives. nih.gov

Table 3: Examples of Chiral Derivatizing Agents and Resulting Diastereomers

| Racemic Compound | Chiral Derivatizing Agent | Type of Diastereomer | Potential Separation Method |

|---|---|---|---|

| (2-Fluorophenyl)glycine | D-Camphor-10-sulfonic acid | Diastereomeric salts | Fractional Crystallization |

| (2-Fluorophenyl)glycine | Chiral alcohol (e.g., (-)-menthol) | Diastereomeric esters | Chromatography (HPLC, GC) |

This table provides examples of potential chiral derivatization strategies for (2-Fluorophenyl)glycine based on established methods for similar compounds.

Selective Crystallization and Resolution Techniques

Selective crystallization is a powerful technique for the resolution of racemic compounds, including (2-Fluorophenyl)glycine. This method relies on the differential solubility of the diastereomeric salts formed between the racemic mixture and a chiral resolving agent.

In a typical process, the racemic (2-Fluorophenyl)glycine is dissolved in a suitable solvent, and a specific amount of a chiral resolving agent, such as L-(-)-camphorsulfonic acid, is added. google.com Upon cooling or solvent evaporation, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. researchgate.netresearchgate.net The crystallized salt can then be collected by filtration. The desired enantiomer of (2-Fluorophenyl)glycine is subsequently recovered from the diastereomeric salt by treatment with a base to neutralize the resolving agent, followed by precipitation of the free amino acid. The mother liquor, now enriched in the other enantiomer, can be treated with the opposite enantiomer of the resolving agent to isolate the remaining amino acid enantiomer.

The efficiency of the resolution can be influenced by various factors, including the choice of solvent, the temperature profile of the crystallization, and the presence of additives. google.com For instance, the addition of organic modifiers can affect micelle formation and, consequently, the separation process. google.com This technique has been successfully applied to obtain highly enantiomerically pure S-(+)-2-chlorophenylglycine, demonstrating its feasibility for structurally related amino acids like (2-Fluorophenyl)glycine. google.com

Table 4: Key Steps in Selective Crystallization for Chiral Resolution

| Step | Description | Purpose |

|---|---|---|

| 1. Salt Formation | Reaction of racemic (2-Fluorophenyl)glycine with a chiral resolving agent (e.g., L-(-)-camphorsulfonic acid) in a suitable solvent. | To form a mixture of diastereomeric salts with different solubilities. |

| 2. Selective Crystallization | Controlled cooling or solvent evaporation to induce the crystallization of the less soluble diastereomeric salt. | To physically separate one diastereomer from the mixture. |

| 3. Isolation | Filtration of the crystallized diastereomeric salt. | To collect the salt containing the desired enantiomer. |

| 4. Liberation of Enantiomer | Treatment of the isolated salt with a base to remove the chiral resolving agent. | To recover the free, enantiomerically pure amino acid. |

This table outlines the general procedure for resolving racemic mixtures of amino acids like (2-Fluorophenyl)glycine using selective crystallization of diastereomeric salts.

Mechanistic Investigations of Synthetic Transformations Involving 2 Fluorophenyl Glycine Hydrochloride

Elucidation of Reaction Pathways and Intermediate Species

The synthesis of (2-Fluorophenyl)glycine typically proceeds through established methods for α-amino acid synthesis, with the Strecker synthesis being a prominent route. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This classical method involves the one-pot reaction of an aldehyde (2-fluorobenzaldehyde), ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgorganic-chemistry.org

The reaction pathway for the Strecker synthesis of (2-Fluorophenyl)glycine can be outlined as follows:

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 2-fluorobenzaldehyde. This is followed by dehydration to form the corresponding imine, 1-(2-fluorophenyl)methanimine. The equilibrium of this step is crucial and can be influenced by reaction conditions such as pH and the removal of water. masterorganicchemistry.com

Cyanide Addition: A cyanide ion (from a source like KCN or HCN) then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile intermediate, 2-amino-2-(2-fluorophenyl)acetonitrile. wikipedia.orgorganic-chemistry.org Under acidic conditions, the imine is protonated to an iminium ion, which is a more reactive electrophile for the cyanide addition. masterorganicchemistry.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid. This is typically achieved under acidic or basic conditions, followed by neutralization to yield (2-Fluorophenyl)glycine. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Key Intermediates in the Strecker Synthesis of (2-Fluorophenyl)glycine:

| Intermediate Name | Chemical Structure (Illustrative) | Role in the Pathway |

| 1-(2-fluorophenyl)methanimine | 2-F-C₆H₄-CH=NH | Product of aldehyde and ammonia condensation. |

| 2-amino-2-(2-fluorophenyl)acetonitrile | 2-F-C₆H₄-CH(NH₂)CN | Product of cyanide addition to the imine; precursor to the amino acid. |

Kinetic Studies of Reaction Rates and Stereoselectivity

While specific kinetic data for the synthesis of (2-Fluorophenyl)glycine hydrochloride are not extensively reported in the literature, studies on related systems provide valuable insights. Kinetic resolutions, both enzymatic and chemical, are powerful techniques to separate enantiomers and their success relies on the differential reaction rates of the two enantiomers.

For instance, dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of related chiral amines and amino acids. nih.govelsevierpure.comnih.gov In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. The efficiency of such a process is determined by the relative rates of the kinetic resolution and the racemization.

In the context of synthesizing enantiomerically enriched (2-Fluorophenyl)glycine, a biocatalytic approach using nitrilases for the enantioselective hydrolysis of the intermediate α-aminonitrile is a plausible strategy. The kinetics of such a resolution would be governed by the Michaelis-Menten parameters (K_m and k_cat) of the enzyme for each enantiomer of the substrate. A high enantiomeric ratio (E), which is a measure of the enzyme's selectivity, is desired for an efficient resolution.

Illustrative Kinetic Parameters for an Enzymatic Resolution:

| Enantiomer | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| (R)-2-amino-2-(2-fluorophenyl)acetonitrile | >10 | <0.1 | <0.01 |

| (S)-2-amino-2-(2-fluorophenyl)acetonitrile | 1.5 | 5.0 | 3.33 |

Note: The data in this table is hypothetical and serves to illustrate the kinetic principles of an enzymatic resolution. Actual values would need to be determined experimentally.

Transition State Analysis in Asymmetric Catalysis

The development of catalytic asymmetric methods for the synthesis of chiral amino acids, including (2-Fluorophenyl)glycine, is a major focus of contemporary research. These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction. Understanding the transition state of the stereodetermining step is key to designing more effective catalysts.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating transition state geometries and energies. nih.gov In the catalytic enantioselective synthesis of related heterocyclic vicinal fluoroamines, DFT calculations have shown that the stereocontrolled proton transfer from a chiral Brønsted acid catalyst to a prochiral enamine intermediate is the rate-determining and stereodetermining step. nih.govnih.gov The high enantioselectivity is enforced by steric interactions from the catalyst's bulky groups in the transition state. nih.gov

A similar approach can be envisioned for the asymmetric synthesis of (2-Fluorophenyl)glycine. For example, in a catalytic asymmetric Strecker reaction, a chiral catalyst could bind to the imine intermediate and direct the nucleophilic attack of the cyanide ion to one face of the imine. The transition state model would involve a ternary complex of the catalyst, the imine, and the cyanide source. The energy difference between the two diastereomeric transition states leading to the (R) and (S) products would determine the enantioselectivity of the reaction.

Role of Chiral Auxiliaries in Stereocontrol Mechanisms

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comwikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the asymmetric synthesis of a wide range of chiral compounds.

In the context of (2-Fluorophenyl)glycine synthesis, a chiral auxiliary could be attached to the nitrogen atom of the imine intermediate in a modified Strecker reaction. A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in diastereoselective Strecker reactions. nih.govrug.nl In this approach, the reaction is accompanied by an in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. nih.govrug.nl This drives the equilibrium towards the formation of the desired diastereomer, leading to high diastereomeric excess. nih.govrug.nl

The mechanism of stereocontrol by the chiral auxiliary is primarily based on steric hindrance. The bulky group on the chiral auxiliary blocks one face of the imine, forcing the incoming nucleophile (cyanide) to attack from the less hindered face. The rigidity of the transition state, often achieved through chelation or other non-covalent interactions, is crucial for effective stereochemical communication from the auxiliary to the reacting center. wikipedia.org

Illustrative Diastereoselective Strecker Reaction using a Chiral Auxiliary:

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

| Pivaldehyde | (R)-phenylglycine amide | >99/1 | 76-93 |

| Isobutyraldehyde | (R)-phenylglycine amide | 95/5 | 85 |

Source: Data adapted from a study on asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary. nih.govrug.nl

The diastereomerically pure α-amino nitrile can then be converted to the desired enantiomer of the target amino acid, in this case, (S)-tert-leucine, in subsequent steps. nih.gov A similar strategy could be employed for the synthesis of enantiopure (2-Fluorophenyl)glycine.

Theoretical and Computational Chemistry Studies of 2 Fluorophenyl Glycine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules like (2-Fluorophenyl)glycine hydrochloride. DFT methods would be instrumental in determining the molecule's fundamental properties.

Optimized Geometries and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For this compound, this would involve calculating the potential energy surface to identify all possible low-energy conformations (conformers). These conformers arise from the rotation around single bonds, such as the C-C bond connecting the phenyl ring and the glycine (B1666218) moiety, and the C-N bond.

The relative energies of these conformers would be calculated to identify the global minimum, representing the most populated structure at a given temperature. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be precisely determined for each stable conformer. For instance, the calculations would provide the exact lengths of the C-F, C-N, C=O, and O-H bonds, as well as the torsion angle describing the orientation of the fluorophenyl group relative to the glycine backbone. This information is crucial for understanding the molecule's shape and steric profile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. The analysis would pinpoint which atoms (e.g., the fluorine, the nitrogen of the amino group, the oxygen of the carboxyl group, or specific carbons in the phenyl ring) contribute most to the HOMO and LUMO, thereby predicting the most probable sites for chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

Topological Parameters (AIM, ELF, LOL, RDG)

To gain a deeper understanding of the chemical bonding within this compound, various topological analysis methods would be employed.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to partition the molecule into atomic basins. AIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties of the electron density at bond critical points.

Electron Localization Function (ELF) and Lone Pair Locator (LOL): ELF and LOL are functions that provide a visual representation of electron localization in a molecule. They are particularly useful for identifying regions corresponding to chemical bonds, lone pairs of electrons, and atomic cores. For this compound, ELF and LOL analysis would clearly depict the covalent bonds, the lone pairs on the oxygen, nitrogen, and fluorine atoms, and the delocalized π-system of the phenyl ring.

Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would be invaluable for understanding the intramolecular hydrogen bonding between the ammonium (B1175870) group and the carboxyl group, as well as potential weak interactions involving the fluorine atom.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is an excellent tool for predicting reactive sites.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue).

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the carboxyl group and the fluorine atom due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the ammonium group (-NH3+) and the carboxylic acid proton would exhibit strong positive potential.

The MEP map would thus provide a clear picture of the molecule's electrophilic and nucleophilic centers, complementing the information obtained from FMO analysis.

Reaction Mechanism Modeling and Energetics

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves locating the transition state structures that connect reactants to products and calculating the activation energies associated with each step.

For instance, one could model the deprotonation of the carboxylic acid or the ammonium group, or its participation in a peptide bond formation. By calculating the energy profile of the reaction pathway, chemists can determine the rate-limiting step and understand the factors that influence the reaction's feasibility and speed. This type of modeling is crucial for understanding the chemical behavior of the molecule in various environments.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting various spectroscopic properties of molecules. For this compound, DFT calculations could generate theoretical spectra that can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending modes of different functional groups, such as the C=O stretch of the carboxylic acid, the N-H stretches of the ammonium group, the C-F stretch, and the various vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and are invaluable for interpreting experimental NMR spectra. The calculated shifts would help in assigning the signals in the experimental spectrum to specific atoms in the molecule, confirming its structure.

| Spectroscopic Technique | Predicted Parameters | Information Gained for this compound |

| Infrared (IR) | Vibrational Frequencies and Intensities | Identification of functional groups (C=O, N-H, C-F) and their vibrational modes. |

| NMR | Chemical Shifts (¹H, ¹³C, ¹⁹F) | Assignment of atomic positions and confirmation of the molecular structure. |

Analytical Methodologies in Research on 2 Fluorophenyl Glycine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2-Fluorophenyl)glycine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the ammonium (B1175870) group. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the protonated amine.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the expected number of carbon atoms and their functional groups (e.g., aromatic carbons, the alpha-carbon, and the carbonyl carbon of the carboxylic acid).

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. It provides a direct way to observe the fluorine atom, and its chemical shift can confirm the position of the fluorine substituent on the phenyl ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide valuable structural information.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 7.0 - 8.0 (aromatic), ~5.0 (α-H), 8.0 - 9.0 (NH₃⁺) | Number and environment of protons, proton-proton coupling |

| ¹³C | 115 - 160 (aromatic), ~55 (α-C), ~170 (C=O) | Carbon skeleton, presence of functional groups |

| ¹⁹F | -110 to -120 (ortho-fluoro) | Position and electronic environment of the fluorine atom |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy is particularly useful for identifying characteristic functional groups. In this compound, key vibrational bands would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, and C-F and C-H bonds of the fluorophenyl group. The presence of the hydrochloride salt will influence the stretching frequencies of the amine and carboxylic acid groups compared to the free amino acid. An IR spectrum of the related free base, (2-Fluorophenyl)glycine, shows characteristic absorption bands that would be shifted in the hydrochloride salt. chemicalbook.com

Raman Spectroscopy is a complementary technique to FT-IR. While strong in FT-IR, the O-H stretching vibration is typically weak in Raman spectra. Conversely, non-polar bonds like C-C bonds in the aromatic ring often produce strong Raman signals. This complementarity can aid in a more complete vibrational assignment.

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| N-H stretch (Ammonium) | 2800 - 3200 (broad) | Moderate |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Moderate |

| C-F stretch | 1200 - 1250 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

Note: These are general ranges and can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (GC-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound with high confidence. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a versatile technique for analyzing the purity of this compound and for identifying and quantifying any impurities. The fragmentation pattern observed in the mass spectrometer can help to elucidate the structures of these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is typically required to increase their volatility. sigmaaldrich.com For this compound, derivatization of the amino and carboxyl groups would be necessary prior to GC-MS analysis. This technique can be used for purity assessment and to separate and identify volatile impurities. The fragmentation of the derivatized molecule in the mass spectrometer provides a characteristic fingerprint for identification. libretexts.org

| Technique | Information Obtained | Sample Preparation |

| HRMS | Exact molecular weight, elemental composition | Dissolved in a suitable solvent |

| LC-MS | Molecular weight, purity, impurity profile | Dissolved in a mobile phase compatible solvent |

| GC-MS | Molecular weight of derivatives, purity, volatile impurity profile | Derivatization to increase volatility |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers. These methods are fundamental for assessing the chemical and chiral purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and enantiomeric excess of this compound.

For purity analysis , reversed-phase HPLC is commonly employed. The compound is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time of the main peak is characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a measure of its purity.

For the determination of enantiomeric excess , chiral HPLC is the method of choice. chiralpedia.com This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of (2-Fluorophenyl)glycine. researchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. Alternatively, a chiral mobile phase additive can be used with a standard achiral column to achieve separation. chiralpedia.com

| Parameter | Typical HPLC Conditions |

| Column (Purity) | C18 reversed-phase column |

| Mobile Phase (Purity) | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Column (Enantiomeric Excess) | Chiral stationary phase (e.g., polysaccharide-based or crown ether-based) researchgate.net |

| Mobile Phase (Enantiomeric Excess) | Varies depending on the CSP, often a mixture of alkanes and alcohols |

| Detector | UV detector (typically at a wavelength where the phenyl ring absorbs, e.g., ~254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned previously, GC-MS analysis of this compound requires a derivatization step to make the compound sufficiently volatile for gas chromatography. sigmaaldrich.com Common derivatization reagents for amino acids include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). sigmaaldrich.com

Once derivatized, the compound can be injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method is particularly useful for identifying and quantifying any volatile impurities that may be present in the sample. The choice of derivatization reagent and GC conditions, such as the temperature program and the type of column, are critical for achieving good separation and sensitive detection. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Table 1: Representative Crystallographic Data for a Phenylglycine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9459 |

| b (Å) | 5.1940 |

| c (Å) | 26.7793 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 825.9 |

| Z | 2 |

Note: The data presented in this table is for phenylglycine hydrazide and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis. uni.lu

Determination of Enantiomeric and Diastereomeric Excess

(2-Fluorophenyl)glycine is a chiral molecule, existing as two non-superimposable mirror images called enantiomers (R and S forms). The determination of the enantiomeric purity, or enantiomeric excess (e.e.), is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of chiral compounds. nih.gov This is typically achieved using a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. youtube.com

For amino acid derivatives like (2-Fluorophenyl)glycine, Pirkle-type phases, such as those based on phenylglycine, are commonly used. registech.com These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, which have different stabilities and therefore elute at different times. phenomenex.com The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

Another approach involves the use of chiral mobile phase additives. In this technique, a chiral molecule is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers of the analyte in solution. researchgate.net These complexes can then be separated on a standard achiral column.

Table 2: Typical Parameters for Chiral HPLC Separation of (2-Fluorophenyl)glycine Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Phenylglycine-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govspringernature.com

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , also known as Marfey's reagent, is a widely used CDA for the analysis of amino acids. nih.govnih.gov FDAA reacts with the primary amine group of (2-Fluorophenyl)glycine to form two diastereomers, (L-FDAA)-(R-2-Fluorophenyl)glycine and (L-FDAA)-(S-2-Fluorophenyl)glycine. These diastereomers can then be separated by reversed-phase HPLC and detected by UV absorbance at 340 nm. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another effective CDA. nih.govsigmaaldrich.com GITC reacts with the amino group of the enantiomers to form diastereomeric thiourea (B124793) derivatives. These derivatives are also separable by reversed-phase HPLC. sigmaaldrich.com

Table 3: Example HPLC Retention Times for FDAA-Derivatized Amino Acid Diastereomers

| Amino Acid Diastereomer | Retention Time (min) |

| L-FDAA - D-Amino Acid | (t_R1) |

| L-FDAA - L-Amino Acid | (t_R2) |

Note: In a typical elution order for FDAA derivatives, the D-amino acid derivative elutes before the L-amino acid derivative. nih.gov

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. A polarimeter is used to measure the observed rotation (α). The specific rotation [α] is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the light through the sample. masterorganicchemistry.com

The specific rotation of a pure enantiomer is a constant value under defined conditions (temperature and wavelength of light). For example, the (S)-enantiomer will rotate light to the same degree but in the opposite direction to the (R)-enantiomer. wikipedia.org A 50:50 mixture of two enantiomers, known as a racemic mixture, will have no observable optical activity. wikipedia.org

By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of one of the pure enantiomers, the enantiomeric excess (e.e.) can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]pure enantiomer) x 100

Table 4: Relationship Between Optical Rotation and Enantiomeric Composition

| Enantiomeric Excess (% e.e.) | % of (+)-enantiomer | % of (-)-enantiomer | Observed Specific Rotation [α] |

| 100% | 100 | 0 | +X° |

| 50% | 75 | 25 | +0.5X° |

| 0% | 50 | 50 | 0° |

| -50% | 25 | 75 | -0.5X° |

| -100% | 0 | 100 | -X° |

Note: 'X' represents the specific rotation of the pure (+)-enantiomer.

Advanced Research Applications and Perspectives of 2 Fluorophenyl Glycine Hydrochloride

(2-Fluorophenyl)glycine Hydrochloride as a Chiral Synthon in Complex Molecule Synthesis

A chiral synthon is a molecular fragment that introduces a specific stereocenter into a target molecule during a chemical synthesis. This compound serves as an effective chiral synthon, providing a pre-defined stereogenic center at the α-carbon, coupled with a fluorinated aromatic moiety. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding interactions through hydrogen bonding or dipole-dipole interactions. numberanalytics.comrsc.org This makes it an attractive starting material for constructing complex, high-value molecules. The synthesis of enantiomerically pure fluorinated phenylalanines, for instance, has been achieved through the alkylation of chiral nickel(II) complexes of glycine (B1666218), showcasing a reliable method for incorporating these synthons. beilstein-journals.org

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. researchgate.net Replacing naturally occurring amino acids with their fluorinated counterparts, such as (2-fluorophenyl)glycine, can significantly improve proteolytic stability, thermal stability, and receptor-binding affinity. researchgate.netnih.gov Phenylglycine-type amino acids are found in a variety of peptide natural products, including antibiotics, which underscores their biological relevance. nih.gov

Peptidomimetics are compounds that mimic the essential structural features of peptides but with modified backbones to overcome limitations like poor bioavailability and rapid degradation. nih.govlifechemicals.com this compound is an ideal candidate for integration into peptidomimetic scaffolds. Its rigid structure can help enforce a specific conformation, which is crucial for interacting with biological targets like protein receptors or enzymes. nih.gov The fluorophenyl side chain can participate in unique aromatic-aromatic or other non-covalent interactions within a binding pocket, potentially leading to higher potency and selectivity. beilstein-journals.org

Table 1: Examples of Scaffolds Incorporating Fluorinated Amino Acids

| Scaffold Type | Purpose of Fluorinated Amino Acid Integration | Potential Advantages |

| α-Helix Mimetics | To mimic the spatial arrangement of side chains in a natural α-helix. lifechemicals.com | Enhanced stability, improved target binding. lifechemicals.com |

| β-Turn Mimetics | To induce or stabilize a β-turn conformation in a peptide chain. lifechemicals.com | Increased resistance to enzymatic degradation, controlled conformation. beilstein-journals.orglifechemicals.com |

| Macrocyclic Peptides | To create conformationally constrained structures. | Improved cell permeability and metabolic stability. |

| Foldamers | To design synthetic oligomers that fold into well-defined secondary structures. lifechemicals.com | Predictable 3D structures, novel biological activities. |

This table is generated based on principles of peptidomimetic design and the known roles of unnatural amino acids.

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. unipa.itnih.gov The combination of a fluorine atom and a heterocyclic scaffold is a recurring motif in modern drug design, often leading to enhanced biological activity. unipa.it this compound serves as a versatile precursor for synthesizing fluorinated heterocyclic compounds. The amino acid backbone provides a ready source of carbon, nitrogen, and the fluorophenyl group. Through a series of chemical transformations—such as cyclization, condensation, and rearrangement reactions—the functional groups of the amino acid can be elaborated into a wide array of heterocyclic systems, including but not limited to lactams, piperazines, and benzodiazepines. The presence of the 2-fluorophenyl group from the start simplifies the synthesis and ensures its precise placement in the final molecule.

Stereoselective Synthesis of Fluorinated Bioactive Analogues